molecular formula C9H6FNO B11921724 4-Fluoro-8-hydroxyquinoline

4-Fluoro-8-hydroxyquinoline

Cat. No.: B11921724
M. Wt: 163.15 g/mol
InChI Key: HKIJCTJZTQWLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-8-hydroxyquinoline is a fluorinated derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-8-hydroxyquinoline typically involves the fluorination of 8-hydroxyquinoline. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-8-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-8-hydroxyquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-8-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-8-hydroxyquinoline is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

4-fluoroquinolin-8-ol

InChI

InChI=1S/C9H6FNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H

InChI Key

HKIJCTJZTQWLCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)F

Origin of Product

United States

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